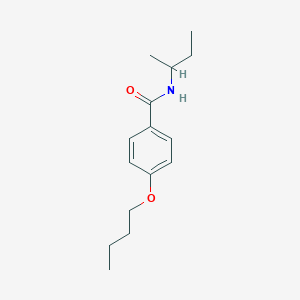![molecular formula C16H16N2O2 B267250 N-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B267250.png)
N-methyl-3-[(phenylacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-[(phenylacetyl)amino]benzamide, commonly known as MPAA, is a synthetic compound that has been studied for its potential applications in scientific research. MPAA is a member of the benzamide family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. MPAA has been shown to inhibit the activity of the proteasome, which may contribute to its anti-cancer effects. MPAA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, MPAA has been shown to induce apoptosis (cell death) in certain cells, as well as to inhibit the growth of bacteria and fungi. MPAA has also been shown to have anti-inflammatory effects, which may be due to its inhibition of HDACs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPAA in lab experiments is its specificity for certain proteins or enzymes. MPAA has been shown to selectively inhibit the activity of the proteasome and HDACs, which makes it a useful tool for studying the function of these proteins. However, one limitation of using MPAA in lab experiments is its potential toxicity. MPAA has been shown to be toxic to certain cells at high concentrations, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on MPAA. One area of interest is the development of more selective inhibitors of the proteasome and HDACs. Another area of interest is the study of MPAA's potential use in combination with other anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of MPAA and its potential applications in other areas of scientific research.
Synthesemethoden
MPAA can be synthesized using a variety of methods, including N-methylation of 3-[(phenylacetyl)amino]benzoic acid or N-acylation of N-methyl-3-aminobenzoic acid with phenylacetyl chloride. The purity of the synthesized MPAA can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
MPAA has been studied for its potential applications in scientific research, including its use as a tool for studying the function of certain proteins. For example, MPAA has been used to study the activity of the proteasome, a complex protein involved in the degradation of cellular proteins. MPAA has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
N-methyl-3-[(phenylacetyl)amino]benzamide |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
N-methyl-3-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-17-16(20)13-8-5-9-14(11-13)18-15(19)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
FHXBJQCDFYFNGE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)






![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)
![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)
![N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B267187.png)
![N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267188.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)
![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)
![4-[2-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B267192.png)